1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the difluoroethanone moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like cancer and viral infections.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-one can be compared with other benzofuran derivatives such as:
- 2,3-Dihydro-1-benzofuran-5-yl isocyanate
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol
- 2,3-Dihydro-1-benzofuran-5-ylmethanol
The uniqueness of this compound lies in its difluoroethanone moiety, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H8F2O2 |
---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)9(13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,10H,3-4H2 |
InChI-Schlüssel |
CKUGLLFNLLXVHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.